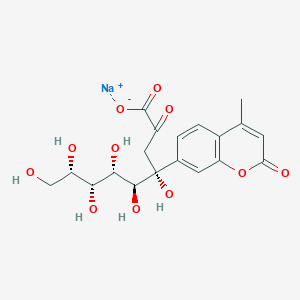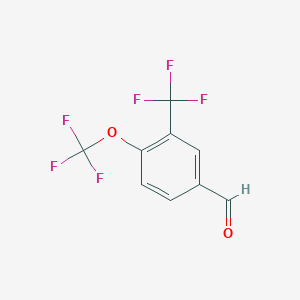
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H4F6O2 It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various reaction conditions, including the use of trifluoromethylating agents and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the trifluoromethyl group.
Uniqueness
This dual substitution pattern can enhance its reactivity and make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H4F6O2 |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H4F6O2/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-4H |
InChI Key |
CQSNBCVXHUNULL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




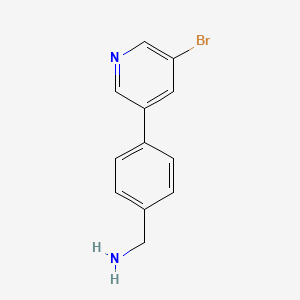
![4,5-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12840400.png)

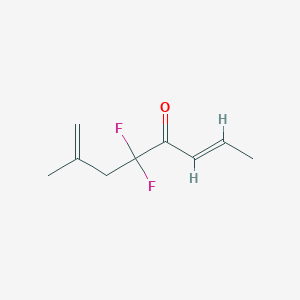

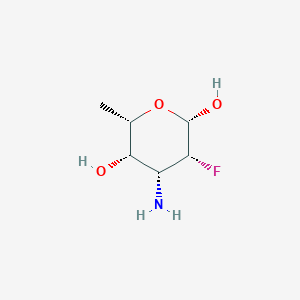
![5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12840446.png)
![lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12840450.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12840452.png)

